molecular formula C20H18F3NO4 B1684153 Celikalim CAS No. 124916-54-7

Celikalim

カタログ番号: B1684153
CAS番号: 124916-54-7
分子量: 393.4 g/mol
InChIキー: ZORATYFUTXFLJS-SJORKVTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セリカリムは、WAY-120,491としても知られており、カリウムチャネル活性化剤の候補です。動物モデルおよびヒトにおいて血圧を低下させることが示されています。 セリカリムは、分子式がC20H18F3NO4である低分子薬です .

化学反応の分析

セリカリムは、以下を含むさまざまな化学反応を受けます。

科学研究への応用

セリカリムには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Celikalim is an antihypertensive agent that operates by opening potassium channels in vascular smooth muscle . Studies have explored its effects on blood pressure, nerve function, and potential applications in treating thrombosis and neurological conditions .

Scientific Research Applications

Thrombosis Research: this compound's role in inhibiting platelet aggregation has been examined in comparison to other agents like pinacidil and cromakalim . this compound, at a concentration of 100 microM, inhibited platelet aggregation induced by collagen (45%), ADP (56%), or serotonin (61%), as well as ADP- (41%) or epinephrine-potentiated (61%) serotonin-induced platelet aggregation . In a rabbit arteriovenous shunt model, this compound inhibited white thrombus formation at intravenous doses of 0.25 mg/kg (46% inhibition), but not at 0.1 mg/kg (14.6%) .

Diabetic Neuropathy: this compound has shown promise in treating experimental diabetic neuropathy . In rats with streptozotocin-induced diabetes, this compound treatment over two weeks restored sciatic nerve blood flow and motor conduction velocity, which were reduced by diabetes by 47.6% and 20.3%, respectively . Additionally, this compound largely corrected the diminished sciatic Na(+)-K(+) ATPase activity caused by diabetes .

生物活性

Celikalim, a potassium channel opener, has garnered attention for its diverse biological activities, particularly in cardiovascular and neurological contexts. This article aims to consolidate findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily functions as an ATP-sensitive potassium (KATP_{ATP}) channel opener , which leads to vasodilation and a reduction in blood pressure. By opening these channels in vascular smooth muscle, this compound facilitates the efflux of potassium ions, resulting in hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle cells. This mechanism is critical for its antihypertensive effects and potential neuroprotective properties.

1. Antihypertensive Effects

This compound has been shown to effectively lower blood pressure through its action on KATP_{ATP} channels. In a study examining its effects on diabetic rats, this compound treatment restored blood flow and motor conduction velocity significantly reduced by diabetes, indicating its potential for managing hypertension and associated complications .

2. Antithrombotic Activity

Research indicates that this compound exhibits notable antithrombotic properties. In experimental models, it inhibited platelet aggregation induced by collagen, ADP, and serotonin at concentrations of 100 µM. Specifically, it achieved 45% inhibition of collagen-induced aggregation and 61% inhibition of serotonin-induced aggregation .

3. Neuroprotective Effects

This compound's neuroprotective potential has been explored in models of ischemia. In a canine model of myocardial infarction, intravenous administration did not exacerbate ischemic injury, suggesting that this compound may offer cardioprotective benefits when used appropriately .

4. Effects on Nerve Function

In diabetic neuropathy models, this compound treatment significantly improved nerve perfusion and function. The compound was able to restore Na+^+-K+^+ ATPase activity that had been diminished due to diabetes by approximately 80-90% .

Case Study 1: Diabetic Neuropathy

In a controlled study involving diabetic rats treated with this compound, researchers observed marked improvements in sciatic nerve blood flow and conduction velocity after two weeks of treatment. The results indicated that this compound could be beneficial for patients suffering from diabetic neuropathy by enhancing nerve function through improved blood flow .

Case Study 2: Platelet Aggregation

In a study assessing the antithrombotic effects of this compound compared to other potassium channel openers like pinacidil and cromakalim, this compound demonstrated superior efficacy in inhibiting platelet aggregation in vivo. The study highlighted that at an intravenous dose of 0.25 mg/kg, this compound inhibited white thrombus formation significantly more than the other agents tested .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Study Reference
AntihypertensiveLowers blood pressure; restores nerve function
AntithromboticInhibits platelet aggregation (up to 61%)
NeuroprotectiveImproves nerve perfusion in diabetic models
CardioprotectiveNo exacerbation of ischemic injury in canine models

特性

CAS番号

124916-54-7

分子式

C20H18F3NO4

分子量

393.4 g/mol

IUPAC名

2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one

InChI

InChI=1S/C20H18F3NO4/c1-19(2)17(25)16(24-10-11-5-3-4-6-13(11)18(24)26)14-9-12(27-20(21,22)23)7-8-15(14)28-19/h3-9,16-17,25H,10H2,1-2H3/t16-,17+/m1/s1

InChIキー

ZORATYFUTXFLJS-SJORKVTESA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C

異性体SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C

正規SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-2H-1-benzopyran-4-yl)-2,3-dihydro-1H-isoindol-1-one
celikalim
WAY 120491
WAY 120491, (trans)-isomer
WAY-120,491
WAY-120491

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Celikalim
Reactant of Route 2
Celikalim
Reactant of Route 3
Celikalim
Reactant of Route 4
Reactant of Route 4
Celikalim
Reactant of Route 5
Reactant of Route 5
Celikalim
Reactant of Route 6
Reactant of Route 6
Celikalim

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。